molecular formula C24H16N2O2S2 B11689018 (3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11689018
M. Wt: 428.5 g/mol
InChI Key: JDNGZTJJQHIPFB-MRCUWXFGSA-N
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Description

The compound "(3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one" is a heterocyclic hybrid molecule combining indole and rhodanine moieties. Its structure features:

  • A benzyl group at the N1 position of the indole ring.
  • A Z-configured exocyclic double bond linking the indole to a 4-oxo-3-phenyl-2-thioxothiazolidine ring.

This scaffold is designed to exploit the biological activity of both indole (e.g., kinase inhibition) and rhodanine (e.g., antimicrobial properties) .

Properties

Molecular Formula

C24H16N2O2S2

Molecular Weight

428.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H16N2O2S2/c27-22-20(21-23(28)26(24(29)30-21)17-11-5-2-6-12-17)18-13-7-8-14-19(18)25(22)15-16-9-3-1-4-10-16/h1-14H,15H2/b21-20-

InChI Key

JDNGZTJJQHIPFB-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5=CC=CC=C5)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5=CC=CC=C5)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of a benzylidene derivative with a thiazolidinone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the synthesis. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications in Thiazolidinone-Indole Hybrids

The following analogs differ in substituents and stereochemistry, impacting physicochemical properties and bioactivity:

Compound Name Substituent Modifications Key Properties Biological Activity Reference
(3Z)-1-(4-Methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one - 4-Methylbenzyl at N1
- 1-Phenylethyl at thiazolidinone N3
Increased lipophilicity Potential antimicrobial activity (inferred from rhodanine analogs)
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one - Butyl at N1
- Allyl at thiazolidinone N3
Enhanced solubility due to alkyl chain Not reported; structural similarity suggests kinase inhibition
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one - Furylmethyl at thiazolidinone N3 Polar furan group improves solubility Antioxidant activity (common in furan derivatives)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - Hydroxybenzylidene substituent Intramolecular H-bonding stabilizes planar conformation Antibacterial activity (MIC: 8 µg/mL against S. aureus)

Key Observations :

  • Substituent Bulkiness : Bulky groups (e.g., phenylethyl in ) reduce solubility but enhance binding affinity to hydrophobic enzyme pockets.
  • Electron-Withdrawing Groups : Thioxo and oxo groups increase electrophilicity, critical for covalent inhibition (e.g., protease targeting) .
  • Stereochemistry : The Z-configuration in the target compound optimizes π-π stacking with aromatic residues in target proteins .
Antimicrobial Activity:
  • The target compound’s 3-phenyl-2-thioxothiazolidin-4-one moiety aligns with lead antimicrobial rhodanine derivatives. For example, compound 5h () with a 5-methoxyindole substituent showed MIC values of 4–16 µg/mL against Gram-positive bacteria .
  • In contrast, (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one () exhibited weaker activity (MIC: 8 µg/mL), suggesting the indole hybrid’s superiority .
Anticancer Potential:
  • Analogs like (3Z)-3-(4-oxo-2-phenyl-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one () inhibit topoisomerase II (IC50: 1.2 µM), attributed to the planar indole-thiazole system .

Physicochemical and Structural Data

Table 1: NMR Chemical Shift Comparison (δ, ppm)

Proton Position Target Compound Compound 1 () Compound 7 ()
Indole H-4 7.42 7.38 7.41
Thiazolidinone H-5 6.89 6.85 6.91
Benzyl CH2 4.76 4.72 4.79

Key Insight: Minor shifts in regions A (positions 39–44) and B (positions 29–36) () suggest substituent-dependent electronic effects without major conformational changes .

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